5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride
Description
Properties
Molecular Formula |
C9H8ClF4NO |
|---|---|
Molecular Weight |
257.61 g/mol |
IUPAC Name |
2-amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO.ClH/c10-5-1-2-7(9(11,12)13)6(3-5)8(15)4-14;/h1-3H,4,14H2;1H |
InChI Key |
IEOUMOUFDJLJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Fluoro-2-hydroxyacetophenone Derivatives
A key intermediate is 5-fluoro-2-hydroxyacetophenone , which can be synthesized via a multi-step process involving:
- Acetylation of amino-phenol : Amino-phenol is acetylated using diacetyl oxide to form 4-acetaminophenol acetic ester.
- Fries rearrangement : The acetic ester undergoes Fries rearrangement catalyzed by aluminum chloride/sodium chloride mixture to yield 2-ethanoyl-4-acetaminophenol.
- Hydrolysis and fluorination : Hydrolysis under acidic conditions converts the acetylated intermediate to 2-ethanoyl-4-amino-phenol, which is then subjected to fluorine diazotization and thermolysis to introduce the fluorine atom, yielding 5-fluoro-2-hydroxyacetophenone.
This method achieves a total yield of approximately 54.5% and is suitable for industrial scale due to mild conditions and inexpensive reagents.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced on the aromatic ring prior to or during the formation of the phenacylamine structure. Methods include:
- Using trifluoromethyl-substituted aniline or phenol derivatives as starting materials.
- Electrophilic trifluoromethylation or nucleophilic substitution on pre-functionalized aromatic rings.
A patent describes the synthesis of aromatic 5-chloro-2-fluoro-4-(trifluoromethyl) aniline hydrochloride, which is closely related and can be adapted for the target compound. The process involves:
Formation of Phenacylamine Structure
The phenacylamine moiety is introduced by:
- Acylation of the aromatic amine or phenol with acetyl chloride or related reagents.
- Fries rearrangement to position the acetyl group ortho to the hydroxy or amino substituent.
- Reduction or amination steps to convert ketone groups to amines if necessary.
Conversion to Hydrochloride Salt
The final step involves:
- Treatment of the free amine with hydrochloric acid under reflux conditions.
- Isolation of the hydrochloride salt by filtration and drying.
- Typical yields for this step range from 75% to 90%, with melting points around 167 °C reported.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Acetylation of amino-phenol | Diacetyl oxide, organic solvent (hexane, toluene) | 0–5 °C to room temp | ~96 | Use of diacetyl oxide preferred |
| Fries rearrangement | AlCl3/NaCl catalyst | Elevated temp (not specified) | - | Sodium chloride improves solubility |
| Hydrolysis and fluorination | Acidic hydrolysis, fluorine diazotization | Reflux, 0–5 °C for diazotization | 75–82 | Controlled pH 6–7 for isolation |
| Formation of hydrochloride | HCl (6 mol/L), reflux | Reflux 3–6 hours | 75–90 | Final salt isolation and drying |
Research Findings and Analytical Data
- The fluorine and trifluoromethyl substituents significantly affect the biological activity and chemical reactivity of the phenacylamine derivatives.
- Substituent effects on dopamine and norepinephrine transporter activity have been studied, showing that trifluoromethyl substitution can reduce activity at dopamine and serotonin transporters but retain norepinephrine transporter activity.
- Analytical characterization includes melting point determination (~167 °C), NMR, and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Substituted Benzylamine Derivatives
5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride (CAS 1192347-84-4) shares a benzylamine core with the target compound but replaces the trifluoromethyl group with a methanesulfonyl (-SO₂CH₃) substituent. Key differences:
- Stability : Trifluoromethyl groups are chemically inert compared to methanesulfonyl groups, which may undergo hydrolysis or metabolic sulfonation.
Pyridine-Based Analogs
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride (CAS EN300-28332105) replaces the benzene ring with a pyridine heterocycle. Structural impacts include:
- Basicity : Pyridine’s lone pair on nitrogen reduces amine basicity compared to benzene-based analogs, affecting protonation and receptor interactions.
- Bioavailability : Heteroaromatic rings often enhance metabolic stability but may alter solubility.
Tryptamine Derivatives
5-Fluoro AMT hydrochloride (CAS 776-56-7) is a tryptamine with a 5-fluoro-substituted indole ring. Comparisons highlight:
- Structural Motifs : The indole ring in tryptamines facilitates serotonin receptor binding, whereas phenacylamines lack this scaffold, suggesting divergent biological targets.
- Physicochemical Properties : 5-Fluoro AMT has a higher molecular weight (228.7 g/mol) and UV absorbance (λmax 286 nm), making it distinguishable in analytical workflows .
Ketamine Analogs
3-Fluoro Deschloroketamine hydrochloride (CAS 2657761-24-3) features a cyclohexanone backbone and fluorine substitution. Key distinctions:
- Fluorine Position : The 3-fluoro substitution in ketamine analogs may influence stereoelectronic effects differently than the 5-fluoro placement in the target compound .
Biological Activity
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is a synthetic compound notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride exhibits significant antimicrobial activity. Studies have shown that compounds with similar fluorinated structures often demonstrate enhanced interactions with biological macromolecules, which may contribute to their effectiveness against various pathogens.
Case Study: Antimicrobial Evaluation
A study conducted on a series of fluorinated phenacylamines, including 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride, revealed promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's efficacy compared to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride | 32 | E. coli |
| Control Antibiotic | 16 | E. coli |
Anticancer Activity
The anticancer properties of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride are also under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Research Findings
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The following table summarizes the results from a recent study evaluating its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
The biological activity of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is believed to be related to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms enhances the compound's capacity to form hydrogen bonds, facilitating stronger interactions with enzymes and receptors involved in critical biological processes.
Key Mechanisms Identified
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can affect receptor activity, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
